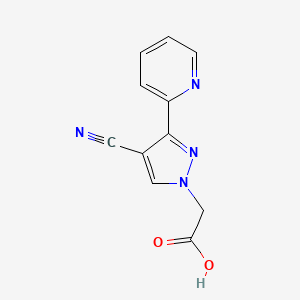
2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
The chemical reactions involving “2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” are not well documented .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
A study utilized a related compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing a range of heterocycles, including pyrazoles and thiophenes, which showed antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Antitumor Activities
Another study highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives through multi-component reactions, demonstrating significant antimicrobial and antitumor activities. The compounds exhibited high antibacterial and antifungal effectiveness, with some showing exceptional antitumor activity against liver cell lines (El-Borai et al., 2012).
Synthesis of Heterocycles
Research on pyrazoles as building blocks has led to the development of new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives. These compounds were obtained through condensation reactions involving 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, showcasing the chemical's utility in creating diverse heterocyclic compounds with potential scientific applications (Harb et al., 2005).
Luminescent Materials
A novel approach in the hydrothermal synthesis of mixed-ligand luminescent Cd(II) frameworks used 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (PPAN) as a flexible ligand. This research demonstrates the compound's role in creating materials with potential applications in luminescence-based technologies (Cai et al., 2013).
Coordination Polymers
Similarly, the synthesis and characterization of novel coordination polymers of Zn(II) have been reported, where 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile played a critical role. These polymers exhibit interesting structural motifs and fluorescent properties, highlighting their potential for various scientific and industrial applications (Cai et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKGQFNBECSTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)